molecular formula C12H20ClNO2 B589858 4-Ethyl-2,5-dimethoxybenzeneethanamine hydrochloride CAS No. 923013-67-6

4-Ethyl-2,5-dimethoxybenzeneethanamine hydrochloride

Cat. No.: B589858
CAS No.: 923013-67-6
M. Wt: 245.747
InChI Key: CTDRFXSMYFXGIH-UHFFFAOYSA-N
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Description

4-Ethyl-2,5-dimethoxybenzeneethanamine hydrochloride (CAS: 53581-54-7), also known as 2C-E hydrochloride or 4-ethyl-2,5-dimethoxyamphetamine hydrochloride, is a substituted phenethylamine derivative. Its molecular formula is C₁₂H₂₀ClNO₂ (hydrochloride form), featuring a phenethylamine backbone with ethyl and methoxy substituents at the 4- and 2,5-positions, respectively . The compound crystallizes in a triclinic system (a = 7.43 Å, b = 16.73 Å, c = 5.25 Å) and exhibits conformational similarities to 2,4,5-trimethoxyamphetamine but differs from neurotransmitters like dopamine hydrochloride . It is primarily utilized in research settings for studying psychotropic effects and receptor interactions, though its pharmacological profile remains partially characterized .

Properties

IUPAC Name

2-(4-ethyl-2,5-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-4-9-7-12(15-3)10(5-6-13)8-11(9)14-2;/h7-8H,4-6,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDRFXSMYFXGIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1OC)CCN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693270
Record name 2-(4-Ethyl-2,5-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923013-67-6
Record name 2,5-Dimethoxy-4-ethylphenethylamine hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Ethyl-2,5-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 923013-67-6
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Record name 2C-E HYDROCHLORIDE
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Chemical Reactions Analysis

4-Ethyl-2,5-dimethoxybenzeneethanamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-Ethyl-2,5-dimethoxybenzeneethanamine hydrochloride has several scientific research applications:

Biological Activity

4-Ethyl-2,5-dimethoxybenzeneethanamine hydrochloride, also known as 2C-E, is a synthetic compound belonging to the phenethylamine class. It is characterized by its psychoactive properties and has been studied for its potential therapeutic applications as well as its recreational use. This article reviews the biological activity of this compound, including its pharmacological effects, metabolic pathways, and case studies.

Chemical Profile

  • Molecular Formula : C12_{12}H19_{19}NO2_2
  • Molecular Weight : 209.28 g/mol
  • CAS Registry Number : 71539-34-9
  • Structural Characteristics : The compound features two methoxy groups and an ethyl side chain attached to a benzene ring, which contributes to its unique pharmacological profile.

Pharmacological Properties

This compound exhibits several key pharmacological activities:

Psychoactive Effects

  • Mechanism of Action : The compound primarily acts as a serotonin receptor agonist, particularly at the 5-HT2A_2A receptor. This interaction is responsible for the hallucinogenic effects observed in users .
  • Effects on Mood and Perception : Users report experiences of euphoria, altered sensory perception, and visual hallucinations. At higher doses, it can lead to significant alterations in consciousness and ego dissolution .

Metabolic Pathways

The metabolism of this compound occurs primarily in the liver. Key metabolic processes include:

  • Oxidative Deamination : This process produces various metabolites that may exhibit different pharmacological effects.
  • Enzymatic Activity : Cytochrome P450 enzymes are involved in the metabolism of this compound, influencing its pharmacokinetics and potential toxicity .

Case Studies and Research Findings

  • Clinical Observations : A study involving recreational users documented varying degrees of visual and auditory hallucinations, alongside physiological responses such as increased heart rate and blood pressure. These findings align with the known sympathomimetic properties of similar compounds within the phenethylamine class .
  • Animal Studies : Research on rodent models has shown that administration of this compound can reduce aggressive behaviors. This suggests potential applications in managing aggression-related disorders .
  • Toxicological Reports : Reports indicate that high doses can lead to adverse effects such as severe headaches, gastrointestinal distress, and increased anxiety levels post-consumption. These side effects underline the importance of dosage regulation in both recreational and therapeutic contexts .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to other related compounds:

Compound NameMolecular FormulaPsychoactive EffectsPrimary Receptor Target
4-Ethyl-2,5-dimethoxybenzeneethanamine HClC12_{12}H19_{19}NO2_2Hallucinations, euphoria5-HT2A_{2A}
2C-BC10_{10}H14_{14}BrNHallucinations5-HT2A_{2A}
4-Bromo-2,5-dimethoxyphenethylamineC10_{10}H12_{12}BrNEuphoria, altered perception5-HT2A_{2A}

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Halogenated derivatives (2C-B, 2C-C, 2C-I) exhibit higher molecular weights and melting points compared to alkyl-substituted analogs like 2C-E.
  • Solubility : Sulfur-containing 2C-T-7 shows lower aqueous solubility, likely due to the propylthio group’s hydrophobic nature .
  • NBOMe/NBOH Derivatives : Addition of a benzyl group (e.g., 25E-NBOH) significantly increases molecular weight and receptor binding affinity, often enhancing potency at serotonin (5-HT₂A) receptors .

Pharmacological and Receptor Binding Profiles

Compound Primary Receptor Targets Potency (Relative to 2C-E) Duration of Action Notes
2C-E 5-HT₂A, 5-HT₂C Baseline 8–12 hours Hallucinogenic, entactogenic effects; limited β-adrenergic data
2C-B 5-HT₂A, 5-HT₂C 4–8 hours Shorter duration, higher visual effects
2C-I 5-HT₂A, 5-HT₂C 1.5× 6–10 hours Enhanced receptor selectivity vs. 2C-E
25E-NBOH 5-HT₂A (biased agonism) 10× >12 hours High affinity due to benzyl moiety; research tool for neuroimaging
2C-T-7 5-HT₂A, σ₁ 0.5× 12–18 hours Prolonged action; σ₁ receptor interaction linked to unique psychoactivity

Mechanistic Insights :

  • Halogen vs. Alkyl Substituents: Bromo and iodo groups in 2C-B/2C-I enhance 5-HT₂A binding affinity compared to 2C-E’s ethyl group, correlating with increased hallucinogenic potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Ethyl-2,5-dimethoxybenzeneethanamine hydrochloride
Reactant of Route 2
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4-Ethyl-2,5-dimethoxybenzeneethanamine hydrochloride

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